2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid
Description
2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid is a halogenated aromatic acetic acid derivative characterized by a bromine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring. The compound (CAS: 1214391-55-5) has a molecular formula of C₉H₆BrF₃O₂ and a molecular weight of 283.04 g/mol . It is typically stored at room temperature and is sparingly soluble in DMSO and methanol . This compound is primarily utilized in pharmaceutical research, particularly as a precursor or intermediate in drug synthesis due to its electron-withdrawing substituents, which enhance reactivity and influence molecular interactions .
Structure
3D Structure
Properties
Molecular Formula |
C9H6BrF3O2 |
|---|---|
Molecular Weight |
283.04 g/mol |
IUPAC Name |
2-[3-bromo-2-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H6BrF3O2/c10-6-3-1-2-5(4-7(14)15)8(6)9(11,12)13/h1-3H,4H2,(H,14,15) |
InChI Key |
CCAGFVIDOFYRJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Procedure
This method, detailed in patent CN107417509A, involves a two-step process:
- Diazotization-Addition : 3-Bromoaniline undergoes diazotization with sodium nitrite in acidic media, followed by coupling with vinylidene chloride in the presence of a Cu-based catalyst (e.g., cuprous bromide) and phase-transfer agents (e.g., tetrabutylammonium bromide).
- Hydrolysis : The intermediate 1-(2,2,2-trichloroethyl)-3-bromobenzene is hydrolyzed under acidic conditions (HCl or H₂SO₄) to yield the final product.
- Step 1 : 3-Bromoaniline (250 g) in 32% HCl at 85–95°C, followed by addition of vinylidene chloride (300 g) and Cu catalyst at −5–5°C.
- Step 2 : Hydrolysis with 30% HCl at 80–95°C for 10–15 hours.
Yield and Purity
Optimization Insights
- Catalyst selection : Cuprous bromide outperforms CuCl or CuO in minimizing side reactions.
- Temperature control : Maintaining −5–5°C during diazotization prevents decomposition of the diazonium salt.
Nitrile Hydrolysis Method
Synthesis via Cyanomethylation
Ambeed.com describes a scalable route starting from 2-(4-bromo-2-(trifluoromethyl)phenyl)acetonitrile:
- Cyanomethylation : Aryl bromide reacts with potassium cyanide (KCN) in methanol under microwave irradiation (80°C, 20 minutes).
- Acid Hydrolysis : The nitrile intermediate is hydrolyzed with concentrated HCl in acetic acid at 100°C for 2 hours.
- Step 1 : 4-Bromo-2-(trifluoromethyl)benzyl bromide (3.33 g) with KCN (1.1 eq.) in methanol, yielding 89.5% nitrile intermediate.
- Step 2 : Hydrolysis with HCl/acetic acid (2:1 v/v) at 100°C, yielding 89.5% final product.
Advantages
- Reduced steps : Eliminates the need for diazonium salt handling.
- Scalability : Suitable for continuous-flow reactors due to mild conditions.
Comparative Analysis of Methods
Industrial Considerations
Waste Management
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of 3-azido-2-(trifluoromethyl)phenylacetic acid or 3-thiocyanato-2-(trifluoromethyl)phenylacetic acid.
Oxidation Reactions: Formation of 3-bromo-2-(trifluoromethyl)benzoic acid or 3-bromo-2-(trifluoromethyl)acetophenone.
Reduction Reactions: Formation of 3-bromo-2-methylphenylacetic acid.
Scientific Research Applications
3-Bromo-2-(trifluoromethyl)phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural analogs differ in substituent type, position, and electronic effects:
Key Observations :
- The trifluoromethyl group (-CF₃) at position 2 in the target compound increases acidity compared to methyl (-CH₃) analogs .
- Bromine at position 3 enhances electrophilic substitution reactivity compared to non-halogenated analogs .
- Difluoro substitution on the acetic acid backbone (as in ) further lowers pKa compared to non-fluorinated acids .
Physical Properties and Solubility
Biological Activity
2-(3-Bromo-2-(trifluoromethyl)phenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme interactions, and potential therapeutic applications.
Chemical Characteristics
- Molecular Formula : C10H7BrF3O2
- Molecular Weight : Approximately 308.05 g/mol
- Structure : The compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, contributing to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Its derivatives have been shown to be effective against various microorganisms, making it a promising candidate for the development of new antimicrobial agents. The compound's ability to interact with microbial enzymes may inhibit their function, thereby exerting its antimicrobial effects.
Enzyme Interactions
The compound has been studied for its ability to bind to specific enzymes, influencing their catalytic activities through non-covalent interactions. These interactions can alter protein conformation and function, which is crucial for modulating metabolic pathways and cellular signaling related to oxidative stress and inflammation .
Case Studies
-
Anticancer Activity :
- A study demonstrated that compounds similar to this compound showed significant inhibitory effects on cancer cell lines. For instance, derivatives were tested against MCF-7 and HeLa cell lines, revealing IC50 values that indicate substantial growth inhibition at micromolar concentrations. The growth inhibitory effect increased with prolonged exposure, showcasing the compound's potential as an anticancer agent .
- Oxidative Stress Modulation :
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Bromo-4-cyano-2-(trifluoromethyl)phenylacetic acid | C10H6BrF3N | Contains a cyano group; potential for different reactivity |
| 3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid | C10H6BrF4 | Has an additional fluorine; enhanced reactivity |
| 2-(3-Bromo-4-methoxyphenyl)acetic acid | C10H11BrO2 | Contains a methoxy group; different biological activity |
These compounds illustrate the diversity in biological activity based on structural variations around the phenyl ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
